
6-Methyl-2,3-bis-(trifluoromethyl)pyridine
Übersicht
Beschreibung
6-Methyl-2,3-bis-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C8H5F6N . It is a solid substance and is used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives, including this compound, have been extensively studied . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular weight of this compound is 229.12 . The InChI key is TVSKSASIHFEAQQ-UHFFFAOYSA-N .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
This compound is a solid substance . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of TFMP derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- 6-Methyl-2,3-bis-(trifluoromethyl)pyridine is used in direct methylation or trifluoroethylation of pyridine derivatives. This process yields high-quality salts and aids in the creation of room temperature ionic liquids (RTILs) (Zhang, Martin, & Desmarteau, 2003).
Organic Fluorine Compounds
- It contributes to the study of organic fluorine compounds. For example, its photolysis leads to the formation of stable derivatives of 1,4-bonded Dewar pyridine, which are important in studying metal ion catalysis and complex formation (Kobayashi et al., 1976).
Supramolecular Chemistry
- It serves as a building block in the synthesis of pyridine-based ligands for supramolecular chemistry. These ligands are pivotal in the creation of complex molecular structures and have applications in material science and nanotechnology (Schubert & Eschbaumer, 1999).
Catalysis and Polymerization
- The compound is integral in catalytic processes, such as the alkene isomerization-hydroboration. This involves the use of bis(imino)pyridine cobalt complexes and has significant implications in organic synthesis and industrial chemistry (Obligacion & Chirik, 2013).
- It's also used in the development of cobalt and iron complexes for olefin oligomerization/polymerization, enhancing performance in terms of activity and catalyst stability (Tellmann, Gibson, White, & Williams, 2005).
Materials Science
- This compound contributes to the synthesis of novel fluorinated polyimides, which are essential in creating materials with low water absorption rates and high thermal stability. These properties are valuable in electronics and aerospace industries (Madhra, Salunke, Banerjee, & Prabha, 2002).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Trifluoromethylpyridine derivatives, a class to which this compound belongs, are known to be key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Mode of Action
Molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Trifluoromethylpyridine derivatives are known to play a significant role in the development of agrochemical and pharmaceutical compounds, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
As a derivative of trifluoromethylpyridine, it is likely to share some of the distinctive physical-chemical properties observed in this class of compounds .
Biochemische Analyse
Biochemical Properties
6-Methyl-2,3-bis-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The presence of trifluoromethyl groups in its structure enhances its reactivity and binding affinity with specific biomolecules . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions . For instance, it may interact with cytochrome P450 enzymes, affecting their catalytic activities and altering metabolic processes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism . It has been observed to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins . These changes can lead to variations in cellular metabolism, impacting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . The trifluoromethyl groups in its structure enhance its binding affinity to target proteins and enzymes . This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activities . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been observed to cause persistent changes in cellular functions, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound may exhibit minimal toxicity and exert specific biochemical effects . At higher doses, it can cause toxic or adverse effects, including disruptions in metabolic processes and cellular functions . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux and alter metabolite levels by modulating the activity of key enzymes . For example, it may inhibit or activate enzymes involved in the biosynthesis and degradation of specific metabolites, leading to changes in their concentrations .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in particular cellular compartments . The compound’s distribution can influence its biochemical effects, as its concentration in different cellular regions may vary .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
6-methyl-2,3-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N/c1-4-2-3-5(7(9,10)11)6(15-4)8(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSKSASIHFEAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate](/img/structure/B1415103.png)
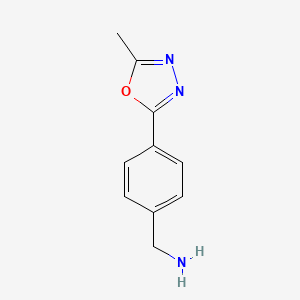
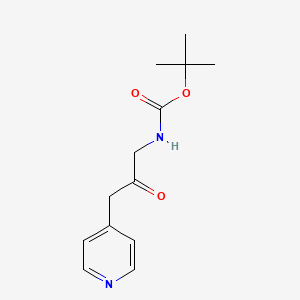
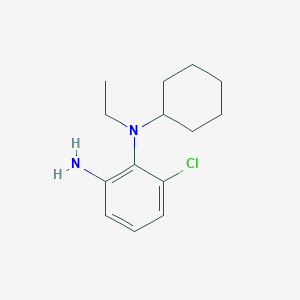


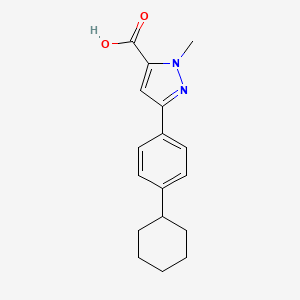
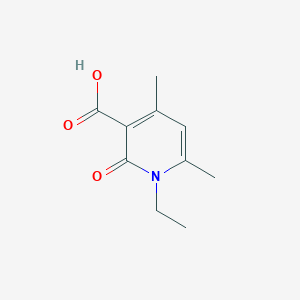


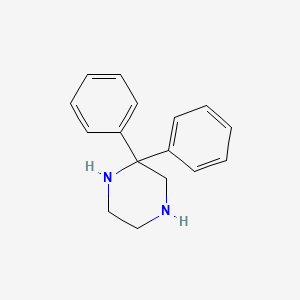
![Methyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1415122.png)
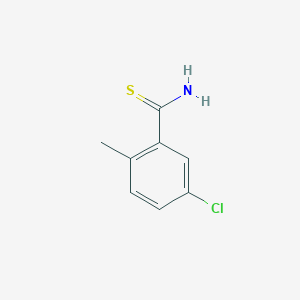
![3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1415124.png)